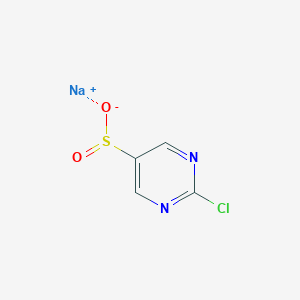
Sodium 2-chloropyrimidine-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-chloropyrimidine-5-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a sulfonate group attached to a chloropyrimidine ring, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyrimidine-5-sulfinate typically involves the sulfonation of 2-chloropyrimidine. One common method is the reaction of 2-chloropyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. This reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs scalable methods that ensure high yield and purity. These methods may include continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-chloropyrimidine-5-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, altering the oxidation state of sulfur.
Coupling Reactions: It can engage in coupling reactions with various electrophiles, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide, are employed in oxidation reactions.
Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.
Major Products Formed:
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Sulfonyl Derivatives: Formed through oxidation and coupling reactions.
Wissenschaftliche Forschungsanwendungen
Sodium 2-chloropyrimidine-5-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 2-chloropyrimidine-5-sulfinate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity. This interaction is often mediated through the formation of covalent bonds with nucleophilic sites on the target molecules .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-chloropyridine-5-sulfinate: Shares a similar structure but with a pyridine ring instead of a pyrimidine ring.
Sodium 2-chloropyrimidine-4-sulfinate: Differing by the position of the sulfonate group on the pyrimidine ring.
Uniqueness: Sodium 2-chloropyrimidine-5-sulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specialized sulfur-containing molecules .
Eigenschaften
Molekularformel |
C4H2ClN2NaO2S |
|---|---|
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
sodium;2-chloropyrimidine-5-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-4-6-1-3(2-7-4)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
YAIDCWIEDHBHIT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=NC(=N1)Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
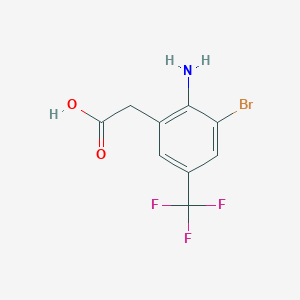
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
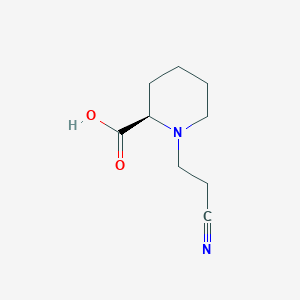


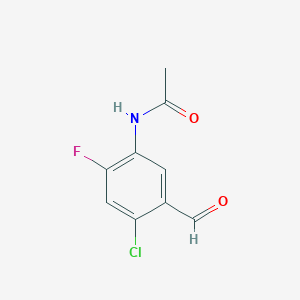
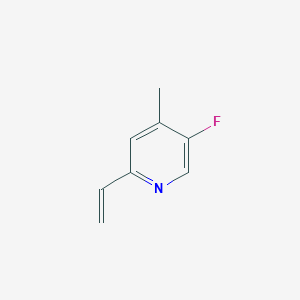
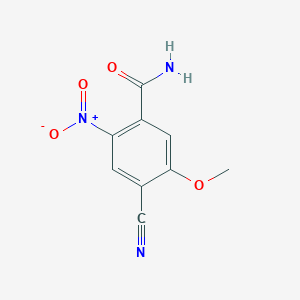
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
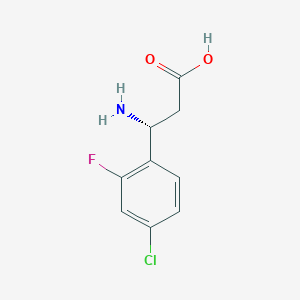
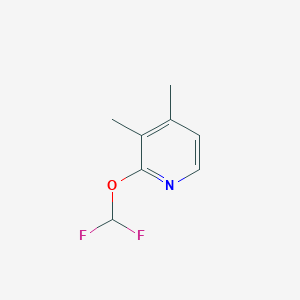

![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)
